molecular formula C13H10N4O2S2 B2798817 3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-85-1

3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B2798817
CAS RN: 869074-85-1
M. Wt: 318.37
InChI Key: UETGZXLTTMFERQ-UHFFFAOYSA-N
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Description

3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively investigated.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a compound that belongs to a class of chemicals involved in the synthesis of heterocyclic compounds, which are of significant interest due to their potential biological activities. The facile synthesis of related heterocyclic compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles and thiadiazolo[2,3-c][1,2,4]triazines, has been reported. These syntheses involve condensation reactions with various aromatic aldehydes, ethyl cyanoacetate, and other reagents to yield compounds with potential fungicidal activity (El-Telbani, Swellem, & Nawwar, 2007)[(https://consensus.app/papers/facile-synthesis-eltelbani/33e02748cbdf517c8a7a8bb9e0525677/?utm_source=chatgpt)].

Antifungal Activity

Compounds within this chemical family have been evaluated for their antifungal properties. For example, the synthesis of thiadiazole-containing triazolo[3,4-b][1,3,4]-thiadiazoles has shown some compounds to exhibit a wide spectrum of fungicidal activities against various fungi, highlighting their potential as lead compounds in fungicide development (Fan et al., 2010)[(https://consensus.app/papers/synthesis-crystal-structure-activity-fan/e334680e4c925eb596c46d5a9e89ce08/?utm_source=chatgpt)].

Antimicrobial Properties

New derivatives of 1,2,4-triazine, closely related to the target compound, have been synthesized and shown to possess antibacterial and antifungal activities. These activities underline the significance of this class of compounds in the development of new antimicrobial agents (El‐Brollosy, 2000)[(https://consensus.app/papers/synthesis-reactions-some-124triazine-derivatives-el‐brollosy/20daa732bbd156e6aa3e213850bec309/?utm_source=chatgpt)].

Potential Pharmacological Activity

Several studies have focused on synthesizing novel fused 1,2,4-triazines with potential pharmacological activities. Microwave-assisted synthesis has been employed to create these compounds efficiently, with some showing activity as cytotoxic agents against various cancer cell lines, indicating their potential use in cancer therapy (Saad, Youssef, & Mosselhi, 2011)[(https://consensus.app/papers/microwave-assisted-synthesis-some-fused-124triazines-saad/b91dbbc287575e81b3070dcb0eb21827/?utm_source=chatgpt)].

Novel Compound Synthesis

The synthesis of [1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones involves a three-component reaction that includes amines, ammonium thiocyanate, and various reagents, yielding compounds in excellent yields. This methodology highlights the versatility and reactivity of this chemical framework in generating novel compounds with potential biological activities (Mohebat, Tabatabaee, & Ashrafi Bafghi, 2013)[(https://consensus.app/papers/synthesis-134thiadiazolo23c124-triazin4ones-mohebat/7c6d47ca1a9151b4bd485fdbd083926d/?utm_source=chatgpt)].

properties

IUPAC Name

3-methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S2/c1-8-11(19)17-12(15-14-8)21-13(16-17)20-7-10(18)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETGZXLTTMFERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

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